Comparative Ligand Basicity and Electronic Character via ν(CO) Stretching Frequency in Rhodium Complexes
The electron-withdrawing nature of Tris(pentafluorophenyl)phosphine significantly alters its ligating properties compared to triphenylphosphine (PPh₃). A direct comparison of the carbonyl stretching frequency, ν(CO), in trans-[Rh(CO)Cl(L)₂] complexes reveals that the ν(CO) value for the P(C₆F₅)₃ complex is 2010 cm⁻¹, which is significantly higher than the 1980 cm⁻¹ observed for the PPh₃ analog [1]. This indicates that P(C₆F₅)₃ is a much weaker σ-donor and a stronger π-acceptor than PPh₃, and its electronic properties are more closely aligned with phosphites like P(OPh)₃ (ν(CO) = 2018 cm⁻¹).
| Evidence Dimension | Carbonyl stretching frequency ν(CO) in trans-[Rh(CO)Cl(L)₂] complexes (cm⁻¹) |
|---|---|
| Target Compound Data | 2010 cm⁻¹ |
| Comparator Or Baseline | PPh₃: 1980 cm⁻¹; P(OPh)₃: 2018 cm⁻¹ |
| Quantified Difference | +30 cm⁻¹ vs. PPh₃; -8 cm⁻¹ vs. P(OPh)₃ |
| Conditions | Infrared spectroscopy of trans-[Rh(CO)Cl(L)₂] complexes in solution |
Why This Matters
This quantitative shift confirms the ligand is not a simple PPh₃ surrogate; it provides a distinct electronic environment that can accelerate oxidative addition steps for electron-deficient metal centers, a critical factor for cross-coupling reactions with challenging substrates.
- [1] R. D. W. Kemmitt, D. I. Nichols, R. D. Peacock, J. Chem. Soc. A, 1968, 1898-1902. DOI: 10.1039/J19680001898 View Source
